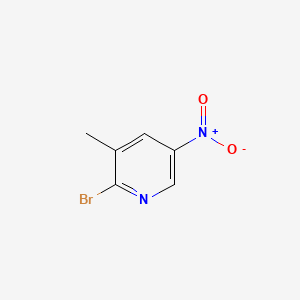

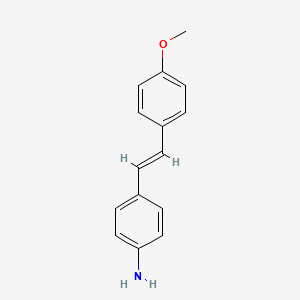

1-Ethyl-2-methyl-1H-indol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Alkaloid Derivatives

“1-Ethyl-2-methyl-1H-indol-5-amine” serves as a key intermediate in the synthesis of complex alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound, due to its indole core, is pivotal in constructing alkaloid frameworks which are prevalent in many pharmaceuticals .

Anticancer Activity

Indole derivatives, including “1-Ethyl-2-methyl-1H-indol-5-amine,” have been studied for their potential anticancer properties. The indole moiety is a common structure found in compounds that exhibit activity against cancer cells, making it a valuable entity in medicinal chemistry research .

Antimicrobial Properties

Research has indicated that indole derivatives can be potent antimicrobial agents. “1-Ethyl-2-methyl-1H-indol-5-amine” can be utilized to develop new compounds with the ability to combat a range of microbial infections, addressing the growing concern of antibiotic resistance .

Antiviral Agents

The structural versatility of indole derivatives allows for the development of antiviral agents. Modifications to the “1-Ethyl-2-methyl-1H-indol-5-amine” scaffold can lead to compounds with inhibitory activity against various viruses, including influenza and Coxsackie B4 virus .

Anti-inflammatory Applications

Indole derivatives are known to possess anti-inflammatory properties. By modifying “1-Ethyl-2-methyl-1H-indol-5-amine,” researchers can synthesize new molecules that may be used to treat inflammatory conditions .

Neuroprotective Effects

The indole structure is significant in neurochemistry, and derivatives of “1-Ethyl-2-methyl-1H-indol-5-amine” could be explored for their neuroprotective effects. This could pave the way for treatments of neurodegenerative diseases .

Antidiabetic Potential

“1-Ethyl-2-methyl-1H-indol-5-amine” may also be a precursor in the synthesis of compounds with antidiabetic effects. The indole nucleus is a common feature in several antidiabetic drugs, and its derivatives continue to be an area of active research .

Enzyme Inhibition

Indole derivatives can act as enzyme inhibitors, which is crucial in the development of drugs for various diseases. By inhibiting specific enzymes, compounds derived from “1-Ethyl-2-methyl-1H-indol-5-amine” could be used to treat conditions like hypertension and metabolic disorders .

Future Directions

properties

IUPAC Name |

1-ethyl-2-methylindol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-13-8(2)6-9-7-10(12)4-5-11(9)13/h4-7H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQHBDHTFPNMRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C1C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424630 |

Source

|

| Record name | 1-ethyl-2-methylindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-methyl-1H-indol-5-amine | |

CAS RN |

878733-38-1 |

Source

|

| Record name | 1-ethyl-2-methylindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)